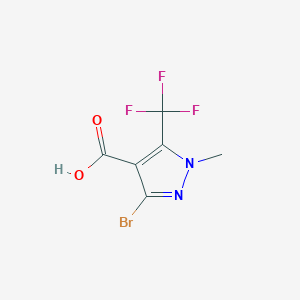

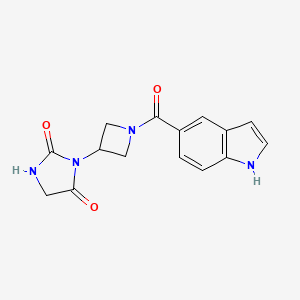

![molecular formula C10H17NO5 B2896991 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid CAS No. 1369237-37-5](/img/structure/B2896991.png)

1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine, which is a cyclic amine . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray diffraction and density functional theory (DFT) calculation . The molecular weight is 229.27 g/mol .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 .Scientific Research Applications

Synthesis of Biologically Active Compounds

1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid and its derivatives play a crucial role in the synthesis of various biologically active molecules. For instance, compounds bearing the tert-butoxycarbonyl (Boc) group have been employed in the synthesis of pyridonecarboxylic acids, which exhibit potent antibacterial activity (Egawa et al., 1984). These studies demonstrate the importance of such intermediates in developing new antibiotics and understanding structure-activity relationships.

Mechanistic Studies and Synthetic Methodologies

The tert-butoxycarbonyl group's migration mechanisms have been the subject of intense study, revealing intriguing insights into intramolecular processes. A study by Xue and Silverman (2010) reported a fast N→O Boc migration, showcasing a novel nine-membered cyclic transition state mechanism (Xue & Silverman, 2010). Such findings are vital for understanding the behavior of Boc-protected intermediates in synthetic pathways.

Chiral Building Blocks and Enantioselective Synthesis

The utility of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid derivatives in creating chiral building blocks for enantioselective synthesis has been demonstrated. For example, research on the synthesis and applications of new chiral auxiliaries highlights the use of tert-butyl derivatives in preparing enantiomerically pure compounds, which are crucial for pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Green Chemistry and Sustainable Solutions

In the context of green chemistry, the synthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been explored, with tert-butyl derivatives being considered as potential intermediates. This approach underlines the role of such compounds in developing biotechnological processes for producing valuable chemicals from renewable resources, contributing to sustainable and environmentally friendly chemical synthesis (Rohwerder & Müller, 2010).

Mechanism of Action

Target of Action

It’s worth noting that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mode of action involves the protection of amines during synthesis, preventing them from reacting with other reagents and allowing for selective reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of complex organic molecules. The BOC group protects amines, allowing for selective reactions in multi-step synthesis . This can affect various biochemical pathways depending on the specific synthesis process.

Result of Action

The result of the compound’s action is the successful protection of amines during synthesis, allowing for selective reactions and the creation of complex organic molecules . This can be crucial in the synthesis of pharmaceuticals and other organic compounds.

Action Environment

The action of 1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(8(13)14)7(12)5-11/h6-7,12H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPHKRGPEONGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

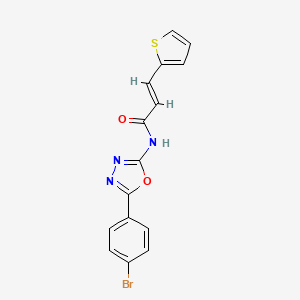

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896908.png)

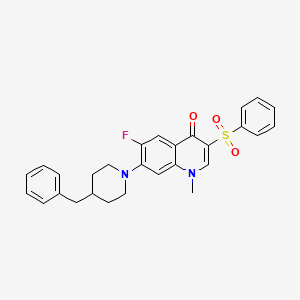

![2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2896911.png)

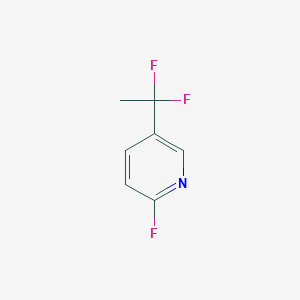

![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)

![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)

![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)